Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)- typically involves the reaction of heptanoic acid with 4-(bis(1-methylpropyl)amino)aniline. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions may include elevated temperatures and the use of solvents such as dichloromethane or toluene to dissolve the reactants and products .
Industrial Production Methods
Industrial production of Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(bis(1-methylpropyl)amino)phenyl)butanamide
- N-(4-(bis(1-methylpropyl)amino)phenyl)hexanamide
- N-(4-(bis(1-methylpropyl)amino)phenyl)octanamide
Uniqueness
Heptanamide, N-(4-(bis(1-methylpropyl)amino)phenyl)- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
72453-56-6 |
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Molecular Formula |
C21H36N2O |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-[4-[bis[(2R)-butan-2-yl]amino]phenyl]heptanamide |
InChI |
InChI=1S/C21H36N2O/c1-6-9-10-11-12-21(24)22-19-13-15-20(16-14-19)23(17(4)7-2)18(5)8-3/h13-18H,6-12H2,1-5H3,(H,22,24)/t17-,18-/m1/s1 |
InChI Key |
XCUBRVVJLABQLN-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)N([C@H](C)CC)[C@H](C)CC |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
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